molecular formula C9H11NO2 B8517700 (3-Allyloxy-pyridin-2-yl)-methanol

(3-Allyloxy-pyridin-2-yl)-methanol

Cat. No.: B8517700
M. Wt: 165.19 g/mol
InChI Key: RFZNBIJSMKMUDX-UHFFFAOYSA-N
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Description

(3-Allyloxy-pyridin-2-yl)-methanol is a pyridine derivative featuring an allyloxy group (-O-CH₂CH=CH₂) at the 3-position and a hydroxymethyl group (-CH₂OH) at the 2-position of the pyridine ring. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3-prop-2-enoxypyridin-2-yl)methanol

InChI

InChI=1S/C9H11NO2/c1-2-6-12-9-4-3-5-10-8(9)7-11/h2-5,11H,1,6-7H2

InChI Key

RFZNBIJSMKMUDX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(N=CC=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following pyridine derivatives share structural similarities with (3-Allyloxy-pyridin-2-yl)-methanol, differing primarily in substituent type, position, and electronic effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -O-CH₂CH=CH₂ (3), -CH₂OH (2) C₉H₁₁NO₂ 165.19 Potential for click chemistry, polymerization
(6-Methoxypyridin-2-yl)-methanol -OCH₃ (6), -CH₂OH (2) C₇H₉NO₂ 139.15 Electron-donating methoxy group enhances stability; used in ligand synthesis
(5,6-Dimethoxypyridin-3-yl)methanol -OCH₃ (5,6), -CH₂OH (3) C₈H₁₁NO₃ 169.18 High solubility in polar solvents; intermediates in drug synthesis
(2-Chloro-5-methylpyridin-3-yl)methanol -Cl (2), -CH₃ (5), -CH₂OH (3) C₇H₈ClNO 157.60 Chloro group enables nucleophilic substitution; used in agrochemicals
(3-Propylpyridin-2-yl)methanol -CH₂CH₂CH₃ (3), -CH₂OH (2) C₉H₁₃NO 151.21 Hydrophobic propyl chain favors lipid solubility

Electronic and Steric Effects

  • Allyloxy vs. Methoxy/Chloro: The allyloxy group in this compound is electron-withdrawing due to the oxygen atom but introduces steric bulk and unsaturation. In contrast, methoxy groups (e.g., in (6-Methoxypyridin-2-yl)-methanol) are electron-donating, stabilizing the pyridine ring for electrophilic substitutions .
  • Chloro Substituents: Chlorine in (2-Chloro-5-methylpyridin-3-yl)methanol increases reactivity toward nucleophilic aromatic substitution, a property absent in the allyloxy derivative .

Physicochemical Properties

  • Molecular Weight: The allyloxy derivative (165.19 g/mol) is heavier than analogs with smaller substituents (e.g., 139.15 g/mol for (6-Methoxypyridin-2-yl)-methanol) due to the larger allyl group .
  • Solubility: Hydroxymethyl groups enhance water solubility, but the allyloxy chain may reduce it compared to methoxy-substituted derivatives. Propyl-substituted analogs (e.g., (3-Propylpyridin-2-yl)methanol) are more lipophilic .

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